molecular formula C18H12FN3O2S B5917055 (1Z)-1-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-6-METHYL-4-SULFANYLIDENE-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-3-ONE

(1Z)-1-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-6-METHYL-4-SULFANYLIDENE-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-3-ONE

Cat. No.: B5917055
M. Wt: 353.4 g/mol
InChI Key: IESZTWKTKRGOQO-AUWJEWJLSA-N
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Description

The compound (1Z)-1-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-6-METHYL-4-SULFANYLIDENE-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-3-ONE is a complex organic molecule that features a combination of pyrazole, fluorophenyl, and furo[3,4-c]pyridinone structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-6-METHYL-4-SULFANYLIDENE-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-3-ONE typically involves multi-step organic reactions. The starting materials often include 4-fluorophenylhydrazine, acetylacetone, and various sulfur-containing reagents. The reaction conditions may involve:

    Condensation reactions: Using acidic or basic catalysts to form the pyrazole ring.

    Cyclization reactions: To form the furo[3,4-c]pyridinone core.

    Sulfur incorporation: Using thiol or sulfide reagents under controlled temperatures and solvents.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:

    Continuous flow reactors: To ensure consistent reaction conditions.

    Automated synthesis: For precise control over reaction parameters.

    Purification techniques: Such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-6-METHYL-4-SULFANYLIDENE-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-3-ONE: can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(1Z)-1-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-6-METHYL-4-SULFANYLIDENE-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-3-ONE: has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biology: Studying its effects on cellular processes and pathways.

    Materials Science: Exploring its properties for use in organic electronics or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (1Z)-1-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-6-METHYL-4-SULFANYLIDENE-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-3-ONE exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound may:

    Bind to active sites: Inhibiting or activating enzyme activity.

    Interact with receptors: Modulating signal transduction pathways.

    Affect cellular processes: Influencing gene expression, protein

Properties

IUPAC Name

(1Z)-1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]-6-methyl-4-sulfanylidene-5H-furo[3,4-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O2S/c1-9-6-13-14(24-18(23)15(13)17(25)21-9)7-11-8-20-22-16(11)10-2-4-12(19)5-3-10/h2-8H,1H3,(H,20,22)(H,21,25)/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESZTWKTKRGOQO-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=S)N1)C(=O)OC2=CC3=C(NN=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC\2=C(C(=S)N1)C(=O)O/C2=C\C3=C(NN=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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